![molecular formula C21H20FN3O2 B1230051 1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea](/img/structure/B1230051.png)
1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-[(4-fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea is a pyridone.
Applications De Recherche Scientifique
Metabolic Pathways and Molecular Structures
- Metabolism and Structural Analysis : A study on LY654322, structurally related to 1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea, revealed insights into its metabolism, leading to an unusual diimidazopyridine metabolite. This research utilized advanced analytical methodologies to characterize the metabolite, contributing to the understanding of the compound's metabolic pathways (Borel et al., 2011).
Chemical Synthesis and Biological Activities
Synthesis of Related Urea Derivatives : A study focused on synthesizing and evaluating 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines. This research highlights the potential of similar urea compounds in the development of new anticancer agents (Feng et al., 2020).
Nonlinear Optical Properties : Research into molecular complexation for nonlinear optics included the study of urea derivatives. This provides insights into the use of similar compounds in the development of materials with desirable optical properties (Muthuraman et al., 2001).
Pharmacological Applications
Role in Orexin Receptor Mechanisms : A compound structurally similar to the subject molecule was evaluated for its effects on compulsive food consumption in a binge eating model, suggesting potential pharmacological applications in treating eating disorders (Piccoli et al., 2012).
Antagonists for Neuropeptide Y5 Receptor : Pyrrolidinyl phenylurea derivatives, which share a structural motif with the compound , were synthesized and evaluated as antagonists for the neuropeptide Y5 receptor, indicating possible therapeutic uses in conditions influenced by this receptor (Fotsch et al., 2001).
Propriétés
Formule moléculaire |
C21H20FN3O2 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
1-benzyl-3-[1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridin-3-yl]urea |
InChI |
InChI=1S/C21H20FN3O2/c1-15-11-19(24-21(27)23-12-16-5-3-2-4-6-16)20(26)25(13-15)14-17-7-9-18(22)10-8-17/h2-11,13H,12,14H2,1H3,(H2,23,24,27) |
Clé InChI |
LQSAJWOWCPMLDA-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)C(=C1)NC(=O)NCC2=CC=CC=C2)CC3=CC=C(C=C3)F |
SMILES canonique |
CC1=CN(C(=O)C(=C1)NC(=O)NCC2=CC=CC=C2)CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide](/img/structure/B1229968.png)
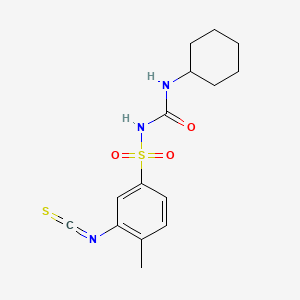
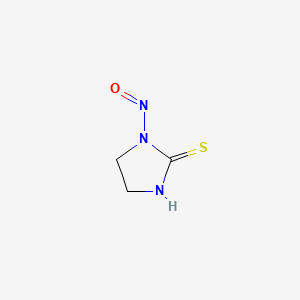
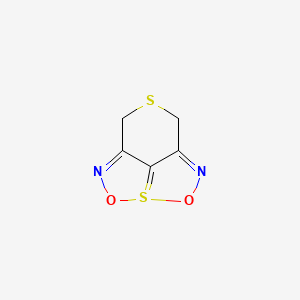
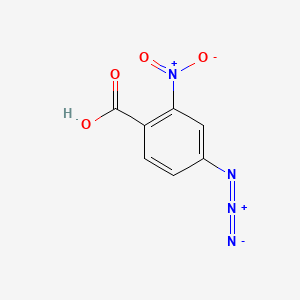
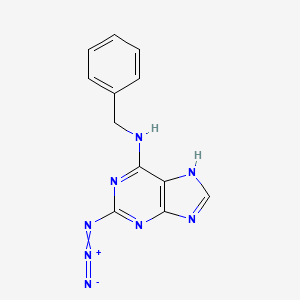
![methyl (2R)-2-(4-hydroxyphenyl)-2-[(2R)-piperidin-2-yl]acetate](/img/structure/B1229978.png)
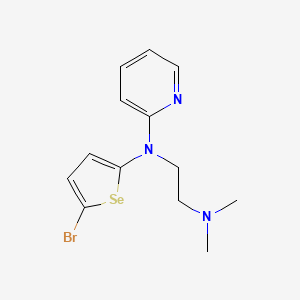
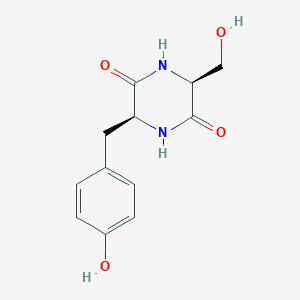

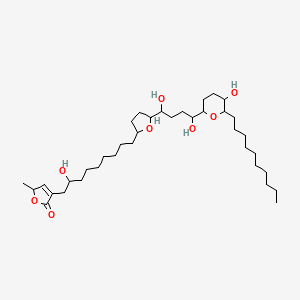
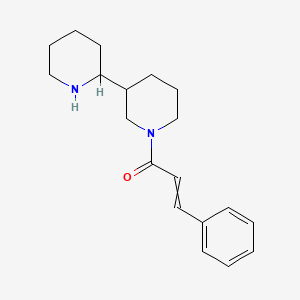
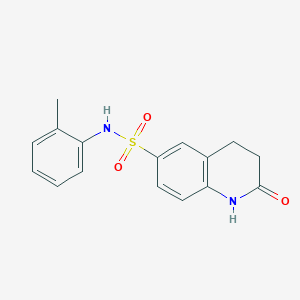
![2-[[2-(1-Adamantyl)-2-oxoethyl]thio]-6-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile](/img/structure/B1229992.png)
